molecular formula C18H32ClN3O9P2 B12864177 (R)-(-)-Hydroxy Chloroquine Diphosphate

(R)-(-)-Hydroxy Chloroquine Diphosphate

Cat. No.: B12864177
M. Wt: 531.9 g/mol
InChI Key: CRCWPKGKPRVXAP-FMOMHUKBSA-N
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Description

®-(-)-Hydroxy Chloroquine Diphosphate is a derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications beyond malaria treatment, including autoimmune diseases and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Hydroxy Chloroquine Diphosphate typically involves the modification of chloroquine. One common method includes the reaction of chloroquine with a suitable hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature and pH to ensure the selective formation of the desired enantiomer .

Industrial Production Methods

Industrial production of ®-(-)-Hydroxy Chloroquine Diphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(-)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxychloroquine derivatives with enhanced antiviral properties .

Scientific Research Applications

®-(-)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(-)-Hydroxy Chloroquine Diphosphate is unique due to its specific enantiomeric form, which can exhibit different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to reduced side effects and enhanced therapeutic efficacy .

Properties

Molecular Formula

C18H32ClN3O9P2

Molecular Weight

531.9 g/mol

IUPAC Name

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid

InChI

InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m1../s1

InChI Key

CRCWPKGKPRVXAP-FMOMHUKBSA-N

Isomeric SMILES

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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